(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate” is a chemical compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). Care should be taken when using AAILs for organic synthesis because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound involves the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Chemical Reactions Analysis
The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Scientific Research Applications
- Peptide Synthesis One primary application of Boc-Met lies in peptide synthesis. The Boc (tert-butoxycarbonyl) group acts as a temporary protecting group for the amino group. It allows for the controlled formation of peptide bonds with other amino acids during solid-phase peptide synthesis (SPPS) . By selectively deprotecting the Boc group, researchers can assemble complex peptide sequences.
- Boc-protected amino acids have been used to create ionic liquids . These room-temperature ionic liquids (RTILs) are derived from commercially available Boc-protected amino acids. For instance, [emim] [Boc-Ala] (where [emim] represents the cation 1-ethyl-3-methylimidazolium) can be recycled multiple times in model reactions . These Boc-AAILs (amino acid ionic liquids) expand the applicability of RTILs in organic synthesis.
Ionic Liquids in Organic Synthesis
Mechanism of Action
Target of Action
The primary target of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective protection and deprotection of amines, which is a crucial aspect of many synthetic strategies .
Biochemical Pathways
The compound is used in the synthesis of other complex molecules. For instance, it has been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
The Boc-protected amino acid ionic liquids (Boc-AAILs) are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .
Result of Action
The compound’s action results in the formation of other complex molecules through a series of chemical reactions. For example, it has been used in the preparation of indole derivatives as efflux pump inhibitors . These inhibitors can prevent the expulsion of intracellular drugs, enhancing the effectiveness of drug treatments .
Action Environment
The action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and the yield of the reactions it is involved in . Moreover, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines .
Safety and Hazards
Future Directions
The future directions of this compound involve expanding the applicability of AAILs . This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can then be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIBENIWMZWQA-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.